molecular formula C11H26N2O2 B1584314 2-Propanol, 1,1'-[[3-(dimethylamino)propyl]imino]bis- CAS No. 63469-23-8

2-Propanol, 1,1'-[[3-(dimethylamino)propyl]imino]bis-

Cat. No. B1584314
CAS RN: 63469-23-8
M. Wt: 218.34 g/mol
InChI Key: FFCUXTGIVGMUKC-UHFFFAOYSA-N
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Description

“2-Propanol, 1,1’-[[3-(dimethylamino)propyl]imino]bis-” also known as “1,1’- { [3- (Dimethylamino)propyl]imino}bis-2-propanol” is a chemical compound with the linear formula: (CH3)2N (CH2)3N [CH2CH (OH)CH3]2 . It has a molecular weight of 218.34 . This compound is used as a blowing catalyst for low-density polyurethane foams .


Synthesis Analysis

The synthesis of “2-Propanol, 1,1’-[[3-(dimethylamino)propyl]imino]bis-” involves adding N,N-dimethyl-1,3-propylenediamine to a high-pressure reactor, then filling nitrogen to replace the air in the reactor. The pressure is maintained between 0.1-1.0Mpa, and the temperature is raised to 60-80°C while stirring continuously. Propylene oxide is then pumped into the reactor for 1-5 hours. After the pumping is completed, the temperature is raised to 80-100°C and insulation is carried out for 1-5 hours. Once the reaction pressure in the reactor is no longer reduced, the temperature is reduced to normal and the pressure is released. The product is then discharged and rectified to obtain the final product .


Molecular Structure Analysis

The molecular structure of “2-Propanol, 1,1’-[[3-(dimethylamino)propyl]imino]bis-” consists of two propanol groups linked by a propyl group with two dimethylamino groups .


Chemical Reactions Analysis

This compound contains terminal hydroxyl groups that can react with isocyanates . It is used as a catalyst for low-density packaging foams .


Physical And Chemical Properties Analysis

“2-Propanol, 1,1’-[[3-(dimethylamino)propyl]imino]bis-” is a light yellow, low-viscosity liquid . It has a density of 0.944 g/mL at 25°C , a boiling point of 212°C , and a refractive index (n20/D) of 1.464 . It is soluble in water, with a solubility of 100g/L at 20°C .

Scientific Research Applications

Synthesis and Characterization of Metal Complexes

Compounds similar to "2-Propanol, 1,1'-[[3-(dimethylamino)propyl]imino]bis-" are utilized in the synthesis and characterization of metal complexes, demonstrating the potential for creating materials with specific magnetic and structural properties. For instance, homonuclear copper complexes with multidentate amino alcohol ligands have been synthesized, showcasing the ability to form structures with zwitterionic characteristics and trimeric compounds (Zheng, Rousseau, & Wang, 1992).

Antidepressant Agent Evaluation

Compounds structurally related to "2-Propanol, 1,1'-[[3-(dimethylamino)propyl]imino]bis-" have been evaluated for their potential as antidepressant agents. For example, substituted 3-amino-1,1-diaryl-2-propanols have been synthesized and assessed, indicating the importance of these compounds in the development of new pharmacological treatments (Clark et al., 1979).

CO2 Capture and Absorption

The efficacy of certain amines derived from "2-Propanol, 1,1'-[[3-(dimethylamino)propyl]imino]bis-" for CO2 capture has been explored, demonstrating significant potential for environmental applications. The study on CO2 absorption into aqueous 1-Dimethylamino-2-propanol (1DMA2P) solution in a PTFE hollow fiber membrane contactor indicates the promising nature of these compounds in enhancing CO2 absorption performance under various operational parameters (Cao et al., 2019).

Synthesis of Electroluminescent Materials

Research into the synthesis of novel electroluminescent materials has leveraged compounds akin to "2-Propanol, 1,1'-[[3-(dimethylamino)propyl]imino]bis-". The development of alternating copolymers incorporating polyfluorene and its derivatives points towards advancements in materials science for applications in optoelectronics (Huang et al., 2004).

Catalysis and Polymerization

The utility of derivatives for catalysis and polymerization processes is another significant area of application. For instance, precision chain-walking polymerization of trans-4-Octene catalyzed by α-Diimine Nickel(II) complexes highlights the role of these compounds in facilitating high-regioselectivity polymerization, leading to the production of polymers with specific branching structures (Wang et al., 2016).

Safety And Hazards

This compound is classified as corrosive . It is advised to avoid inhalation, ingestion, and contact with skin and eyes . Suitable personal protective equipment should be worn when handling this compound . It should be stored in a cool, dry, well-ventilated place, away from oxidizing agents and strong acids .

properties

IUPAC Name

1-[3-(dimethylamino)propyl-(2-hydroxypropyl)amino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H26N2O2/c1-10(14)8-13(9-11(2)15)7-5-6-12(3)4/h10-11,14-15H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCUXTGIVGMUKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(CCCN(C)C)CC(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00867014
Record name 2-Propanol, 1,1'-[[3-(dimethylamino)propyl]imino]bis-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Propanol, 1,1'-[[3-(dimethylamino)propyl]imino]bis-
Source EPA Chemicals under the TSCA
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Product Name

2-Propanol, 1,1'-[[3-(dimethylamino)propyl]imino]bis-

CAS RN

63469-23-8
Record name 1,1′-[[3-(Dimethylamino)propyl]imino]bis[2-propanol]
Source CAS Common Chemistry
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Record name 1,1'-((3-(Dimethylamino)propyl)imino)bis(2-propanol)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propanol, 1,1'-[[3-(dimethylamino)propyl]imino]bis-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propanol, 1,1'-[[3-(dimethylamino)propyl]imino]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00867014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-[[3-(dimethylamino)propyl]imino]bispropan-2-ol
Source European Chemicals Agency (ECHA)
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Record name 1,1'-((3-(DIMETHYLAMINO)PROPYL)IMINO)BIS(2-PROPANOL)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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